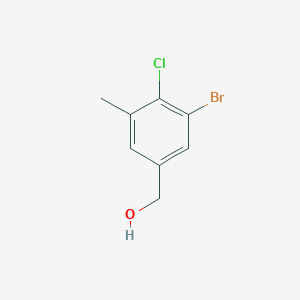
Siponimod-D11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siponimod-D11 is a deuterated form of Siponimod, a selective sphingosine 1-phosphate receptor modulator. Siponimod is primarily used in the treatment of multiple sclerosis, particularly secondary progressive multiple sclerosis. The deuterated version, this compound, is used in research to study the pharmacokinetics and metabolic pathways of Siponimod.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Siponimod-D11 involves the incorporation of deuterium atoms into the Siponimod molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated dichloromethane (DCM) in the preparation of electrospun fibers containing Siponimod . The electrospinning conditions are optimized to produce a microfibrous, poly(lactic-co-glycolic acid) (PLGA) matte that is cut and rolled into the desired implant size.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the preparation of crystalline polymorphic forms of Siponimod base, Siponimod hemifumarate, and other salts . The production process ensures the uniform distribution of Siponimod within the electrospun fibers, resulting in a stable, amorphous solid dispersion.
Analyse Des Réactions Chimiques
Types of Reactions
Siponimod-D11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of Siponimod, which are used to study its pharmacological properties and potential therapeutic applications.
Applications De Recherche Scientifique
Siponimod-D11 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of Siponimod.
Medicine: Used in the development of treatments for multiple sclerosis and other autoimmune disorders.
Industry: Used in the production of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Siponimod-D11 exerts its effects by selectively binding to sphingosine 1-phosphate receptor subtypes 1 and 5 . This binding prevents the egress of lymphocytes from lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps to reduce inflammation and neurodegeneration in multiple sclerosis . Additionally, this compound can cross the blood-brain barrier and exert direct effects on neural cells, promoting neuroprotection and remyelination .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Uniqueness
Siponimod-D11 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. This uniqueness provides valuable insights into the drug’s behavior in the body and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C29H35F3N2O3 |
|---|---|
Poids moléculaire |
527.7 g/mol |
Nom IUPAC |
1-[[2-ethyl-4-[(Z)-C-methyl-N-[[3-(trifluoromethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)phenyl]methoxy]carbonimidoyl]phenyl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-/i4D2,5D2,6D2,7D2,8D2,22D |
Clé InChI |
KIHYPELVXPAIDH-NEBXIGIDSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=C(C=C(C=C2)CO/N=C(/C)\C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)CC)C(F)(F)F)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


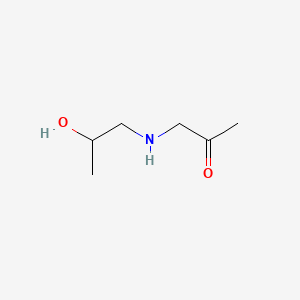
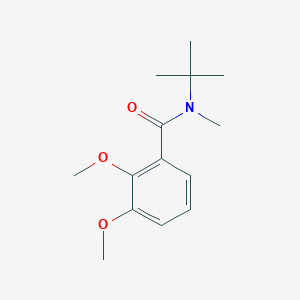
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)



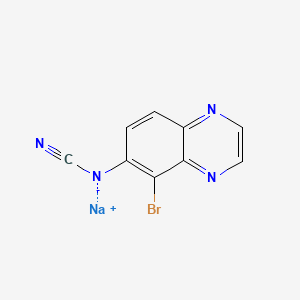
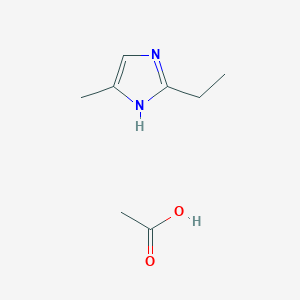
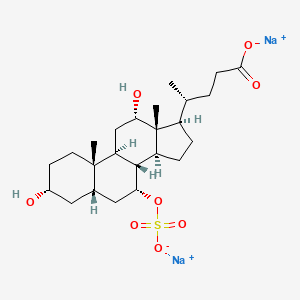
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
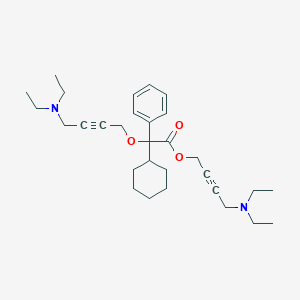
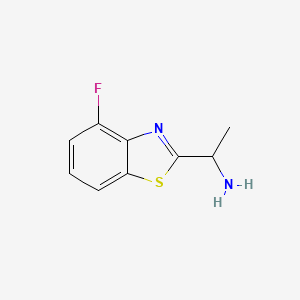
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
